

theoretical studies of Methyl 2-chloro-4-iodonicotinate

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Compound of Interest

Compound Name: **Methyl 2-chloro-4-iodonicotinate**

Cat. No.: **B061484**

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An In-Depth Technical Guide to the Theoretical Studies of **Methyl 2-chloro-4-iodonicotinate**

Executive Summary

This technical guide provides a comprehensive theoretical analysis of **Methyl 2-chloro-4-iodonicotinate** (MCIN), a pyridine derivative with significant potential in pharmaceutical applications. Leveraging quantum chemical calculations, primarily Density Functional Theory (DFT), we explore the molecule's structural, spectroscopic, and electronic properties. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth look at the computational methodologies used to predict molecular behavior and guide experimental research. Key areas of focus include geometric optimization, vibrational frequency analysis, NMR and UV-Vis spectral simulation, and the characterization of molecular reactivity through frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) mapping. The findings presented herein are validated against available experimental data and provide a robust framework for understanding the molecule's potential as a therapeutic agent, particularly in the context of pulmonary fibrosis treatment.[\[1\]](#)

Introduction: The Rationale for Theoretical Investigation

Methyl 2-chloro-4-iodonicotinate (MCIN) is an ester derivative of nicotinic acid (Niacin or Vitamin B3).[\[2\]](#) The nicotinic acid scaffold is of immense interest in medicinal chemistry due to its presence in various natural products and its role in treating conditions like high cholesterol.

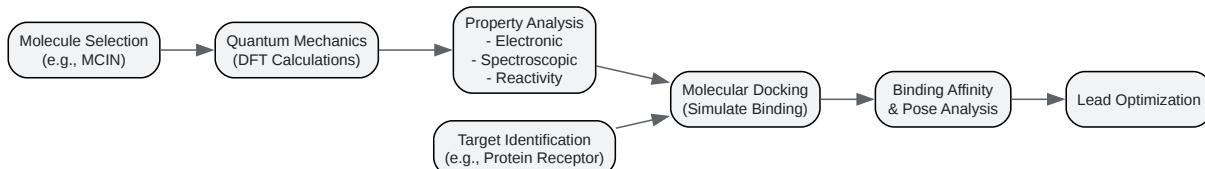
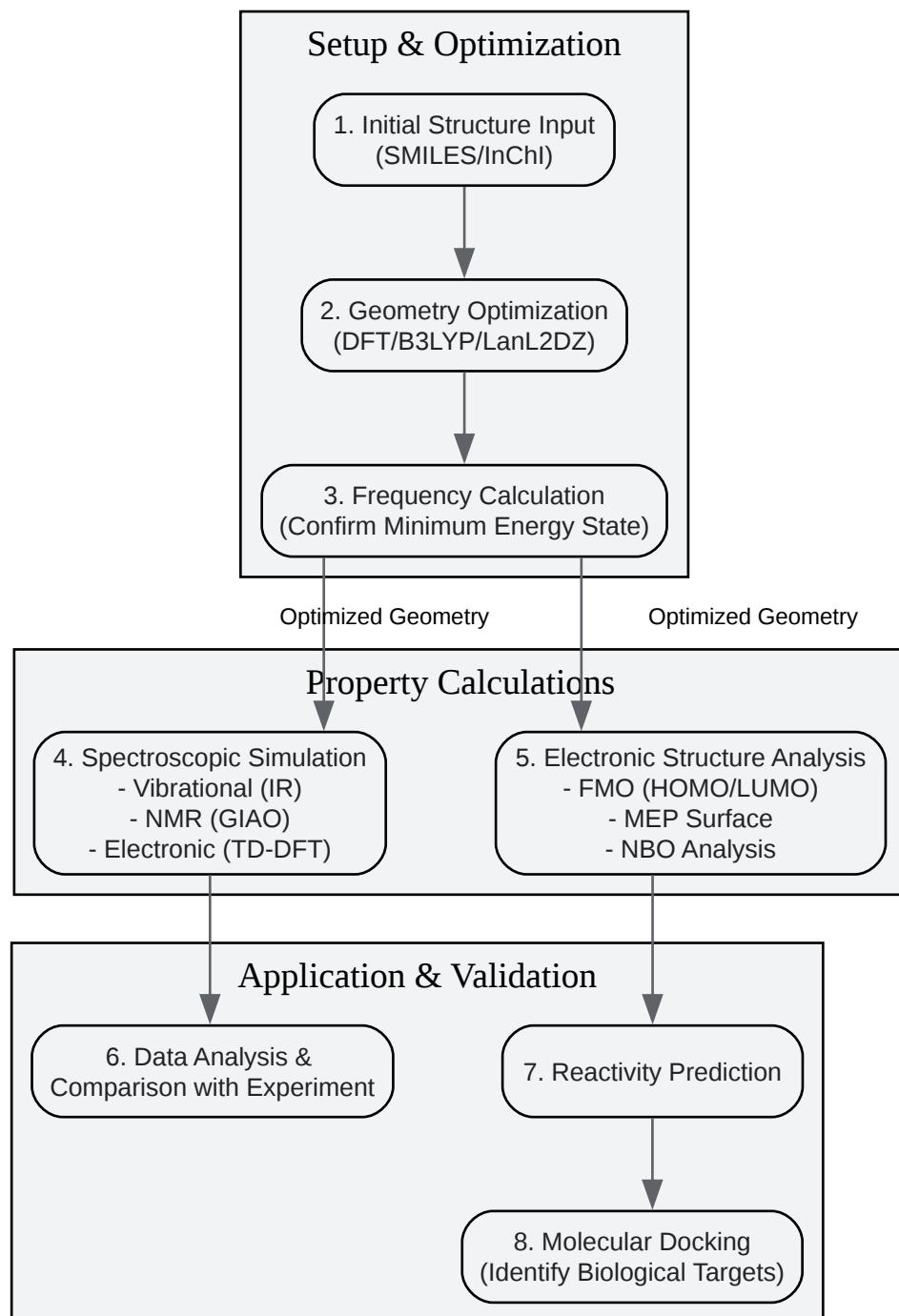
[3] The strategic substitution of the pyridine ring with chloro and iodo groups, along with the methyl ester functionality, significantly alters the molecule's electronic distribution, steric profile, and, consequently, its biological activity.

Understanding these modifications at a sub-molecular level is paramount for rational drug design. While experimental characterization is indispensable, theoretical and computational studies offer a powerful, complementary approach. They provide unparalleled insight into properties that are difficult or impossible to measure directly, such as electron density distribution, orbital energies, and the precise nature of molecular vibrations.[4] By employing methods like Density Functional Theory (DFT), we can construct a detailed "digital twin" of the MCIN molecule to predict its behavior, identify sites of reactivity, and elucidate its interaction with biological targets.[3][5][6] This guide details the application of these theoretical methods to MCIN, showcasing how computational science can accelerate the drug discovery process.[1]

Computational Protocol: A Self-Validating Workflow

The reliability of any theoretical study hinges on the appropriateness of the computational methodology. The protocol described below was designed to ensure a high degree of accuracy and self-validation, a cornerstone of trustworthy computational research.

Workflow for Theoretical Analysis of MCIN



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